5-Methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
Overview
Description
5-Methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a heterocyclic compound with a pyridine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 5-Methyl-2-oxo-1,2-dihydropyridine-3-carboxamide involves the reaction of pyridine-3-carboxylic acid with formyl chloride, resulting in the formation of 1-methyl-6-oxo-pyridine-3-carboxamide . Another approach includes the use of isoxazole strategies for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxamides .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-oxo-1,2-dihydropyridine-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.
Major Products Formed
The major products formed from these reactions include N-oxides, hydroxyl derivatives, and substituted pyridine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Methyl-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-Methyl-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its antiproliferative activity is attributed to its ability to inhibit key enzymes and signaling pathways involved in cell growth and division . The compound’s antimicrobial activity is linked to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes .
Comparison with Similar Compounds
Similar Compounds
2-Oxo-4-cyano-1,2-dihydropyridine-3-carboxamides: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
1,8-Dihydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamides: These compounds have a quinoline ring instead of a pyridine ring, resulting in different chemical properties and applications.
Uniqueness
5-Methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to undergo various chemical transformations and its broad range of applications in different fields make it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
5-methyl-2-oxo-1H-pyridine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-4-2-5(6(8)10)7(11)9-3-4/h2-3H,1H3,(H2,8,10)(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNWFUPKKGZILFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=O)C(=C1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20514836 | |
Record name | 5-Methyl-2-oxo-1,2-dihydropyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20514836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85614-92-2 | |
Record name | 5-Methyl-2-oxo-1,2-dihydropyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20514836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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